molecular formula C11H14N2O B1423518 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 123228-94-4

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No. B1423518
M. Wt: 190.24 g/mol
InChI Key: PSLSPNGEQIRGRC-UHFFFAOYSA-N
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Description

“1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound with the molecular formula C11H16N2 . It is a cyclic urea .


Molecular Structure Analysis

The molecular structure of “1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” can be represented by the InChI code: 1S/C11H16N2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is 190.24 . It is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Stereochemical Studies

The mesylation reaction of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been examined, revealing the formation of two diastereomers due to central chirality. This study contributes to understanding the stereochemical properties of the compound, indicating its potential in stereochemical analysis and applications (Tabata et al., 2018).

Synthesis and Derivatives

Research on the synthesis of new derivatives of this compound and their psychotropic and anti-proliferative activities has been conducted. Although these studies include psychotropic activity, which falls outside the scope of this request, they are significant in demonstrating the versatility of the compound in synthesizing various derivatives for potential therapeutic uses (Nawrocka et al., 1998).

Catalytic Properties

The compound has been studied in the context of metal ion-catalyzed oxidation reactions. Such studies illustrate the compound's utility in catalysis and organic synthesis, highlighting its reactivity under specific conditions (Szeverényi & Simándi, 1989).

Structural Analysis

Investigations into the nuclear magnetic resonance spectra and stereochemistry of related 1,5-benzodiazepine derivatives demonstrate the compound's potential in structural and conformational studies, which are crucial in the development of new pharmaceutical agents (Aversa et al., 1980).

Synthesis Methodologies

New methods for synthesizing 1,5-benzodiazepin-2-one derivatives, including this compound, have been explored. This research is essential for developing more efficient and varied synthetic routes for this class of compounds (Rida et al., 2008).

Safety And Hazards

“1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is considered hazardous. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . Precautionary measures include avoiding ingestion and inhalation, using personal protective equipment, and seeking medical attention if exposed or concerned .

properties

IUPAC Name

2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLSPNGEQIRGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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